molecular formula C15H28N6O6 B162543 Arginyl-aspartyl-valine CAS No. 131134-25-3

Arginyl-aspartyl-valine

Cat. No.: B162543
CAS No.: 131134-25-3
M. Wt: 388.42 g/mol
InChI Key: VXXHDZKEQNGXNU-QXEWZRGKSA-N
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Description

Arginyl-aspartyl-valine (Arg-Asp-Val) is a tripeptide composed of the amino acids arginine (Arg), aspartic acid (Asp), and valine (Val). For instance, the dipeptide aspartyl-valine (Asp-Val) is highlighted in , with structural identifiers such as CAS RN 874504-15-1 and synonyms like L-Aspartyl-L-Valine . The molecular formula of Asp-Val is detailed as $ \text{C}9\text{H}{15}\text{N}3\text{O}5 $, featuring a backbone of aspartic acid linked to valine via a peptide bond. This structural foundation is essential for understanding its physicochemical properties and biological interactions.

Properties

CAS No.

131134-25-3

Molecular Formula

C15H28N6O6

Molecular Weight

388.42 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C15H28N6O6/c1-7(2)11(14(26)27)21-13(25)9(6-10(22)23)20-12(24)8(16)4-3-5-19-15(17)18/h7-9,11H,3-6,16H2,1-2H3,(H,20,24)(H,21,25)(H,22,23)(H,26,27)(H4,17,18,19)/t8-,9-,11-/m0/s1

InChI Key

VXXHDZKEQNGXNU-QXEWZRGKSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N

sequence

RDV

Synonyms

Arg-Asp-Val
arginyl-aspartyl-valine
RDV peptide

Origin of Product

United States

Comparison with Similar Compounds

Amino Acid Composition and Availability

provides quantitative data on free amino acid concentrations in Azolla filiculoides and Azolla pinnata, two aquatic fern species.

Amino Acid A. filiculoides (µg/mg) A. pinnata (µg/mg)
Valine (Val) 60.3 ± 5.2 60.4 ± 3.5
Aspartic Acid (Asp) + Asparagine (Asn) 104 ± 8.2 104 ± 6.5
Alanine (Ala) 63.7 ± 5.9 74 ± 5.5
Cysteine (Cys) 11.6 ± 0.3 9.98 ± 0.5

Key Observations :

  • Valine levels are consistent between species (~60 µg/mg), suggesting stable availability for peptide synthesis.
  • Aspartic acid (combined with asparagine) is significantly higher (~104 µg/mg), indicating its prominence in these organisms.
  • In contrast, cysteine is scarce (<12 µg/mg), which may limit the formation of cysteine-containing peptides compared to Asp-Val .
Structural and Functional Contrasts with Other Dipeptides
Property Asp-Val Hypothetical Ala-Val Hypothetical Cys-Val
Amino Acids Aspartic Acid + Valine Alanine + Valine Cysteine + Valine
Molecular Weight 261.23 g/mol 202.23 g/mol 238.30 g/mol
Charge at pH 7 Negative (due to Asp side chain) Neutral Variable (depends on Cys oxidation state)
Biological Role Potential calcium binding Energy metabolism Antioxidant activity

Functional Implications :

  • Asp-Val : The presence of aspartic acid confers a negative charge, enabling interactions with metal ions (e.g., calcium) or positively charged biomolecules .
  • Ala-Val : Neutral and hydrophobic, this dipeptide may participate in energy storage or membrane transport processes, given alanine’s role in glucose-alanine cycling .
Species-Specific Variations

In A. pinnata, alanine levels are notably higher (74 µg/mg vs. 63.7 µg/mg in A. filiculoides), which might favor the synthesis of alanine-containing peptides over aspartic acid-rich ones like Asp-Val in this species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arginyl-aspartyl-valine
Reactant of Route 2
Arginyl-aspartyl-valine

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